molecular formula C6H7F2N3 B15362353 5,5-Difluoro-4,6-dihydropyrrolo[1,2-b]pyrazol-2-amine

5,5-Difluoro-4,6-dihydropyrrolo[1,2-b]pyrazol-2-amine

Cat. No.: B15362353
M. Wt: 159.14 g/mol
InChI Key: KIJSXLOHRREVTO-UHFFFAOYSA-N
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Description

5,5-Difluoro-4,6-dihydropyrrolo[1,2-b]pyrazol-2-amine: is a chemical compound characterized by its unique structure, which includes a pyrrolopyrazole core with difluoro substitution

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Difluoro-4,6-dihydropyrrolo[1,2-b]pyrazol-2-amine typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under specific conditions

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over reaction conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5,5-Difluoro-4,6-dihydropyrrolo[1,2-b]pyrazol-2-amine: can undergo various chemical reactions, including:

  • Oxidation: : Converting the compound to its corresponding oxo derivatives.

  • Reduction: : Reducing functional groups within the molecule.

  • Substitution: : Replacing hydrogen atoms with other substituents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Typical reducing agents are lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions can include various derivatives of the original compound, which may have different biological or chemical properties.

Scientific Research Applications

5,5-Difluoro-4,6-dihydropyrrolo[1,2-b]pyrazol-2-amine: has several applications in scientific research:

  • Chemistry: : Used as a building block in the synthesis of more complex molecules.

  • Biology: : Studied for its potential biological activity, including enzyme inhibition or receptor binding.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases.

  • Industry: : Employed in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 5,5-Difluoro-4,6-dihydropyrrolo[1,2-b]pyrazol-2-amine exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

5,5-Difluoro-4,6-dihydropyrrolo[1,2-b]pyrazol-2-amine: can be compared to other similar compounds, such as:

  • Pyrazole derivatives: : Similar core structure but lacking the difluoro substitution.

  • Pyrrolopyrazole derivatives: : Similar overall structure but with different substituents.

The uniqueness of This compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs.

Biological Activity

5,5-Difluoro-4,6-dihydropyrrolo[1,2-b]pyrazol-2-amine is a heterocyclic compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound's molecular formula is C7H6F2N2C_7H_6F_2N_2 with a molecular weight of approximately 159.14 g/mol. This article explores its synthesis, biological activities, and potential applications in various fields.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include cyclization reactions starting from pyrrole derivatives and appropriate acylating agents. The introduction of difluoromethyl groups at the 5-position enhances the compound's reactivity and stability.

Synthetic Route Overview

StepReaction TypeKey ReagentsConditions
1CyclizationPyrrole derivative + Acyl (bromo)acetylenesControlled temperature
2AdditionPropargylamineCatalyzed by cesium carbonate in DMSO
3Final CyclizationIntermediate productsOptimized for yield

Biological Activity

Research has indicated that this compound exhibits various biological activities, primarily through its interaction with specific enzymes and receptors.

The compound's biological activity is attributed to its ability to bind to molecular targets such as enzymes involved in nitric oxide synthesis. For instance, studies have shown that related pyrazole derivatives act as selective inhibitors of neuronal nitric oxide synthase (nNOS) and inducible nitric oxide synthase (iNOS), suggesting potential therapeutic applications in neuroprotection and inflammation modulation .

Case Studies and Research Findings

  • Neuronal Nitric Oxide Synthase Inhibition : A study reported the synthesis of several pyrazole derivatives that selectively inhibited nNOS. These findings indicate that modifications to the pyrazole structure can enhance selectivity and potency against specific isoforms of nitric oxide synthase .
  • Anticancer Activity : Preliminary evaluations have suggested that compounds similar to this compound might possess anticancer properties. Research is ongoing to assess their efficacy against various cancer cell lines .
  • Herbicidal Potential : Some derivatives have shown moderate herbicidal activity against common weeds. This suggests that the compound could be further optimized for agricultural applications .

Comparative Biological Activity

The following table summarizes the biological activities observed in different studies involving pyrazole derivatives:

Compound NameBiological ActivityReference
This compoundnNOS/iNOS inhibition
Related Pyrazole Derivative AAnticancer activity
Related Pyrazole Derivative BHerbicidal activity

Properties

Molecular Formula

C6H7F2N3

Molecular Weight

159.14 g/mol

IUPAC Name

5,5-difluoro-4,6-dihydropyrrolo[1,2-b]pyrazol-2-amine

InChI

InChI=1S/C6H7F2N3/c7-6(8)2-4-1-5(9)10-11(4)3-6/h1H,2-3H2,(H2,9,10)

InChI Key

KIJSXLOHRREVTO-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC(=NN2CC1(F)F)N

Origin of Product

United States

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